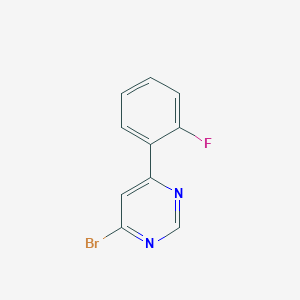
4-Bromo-6-(2-fluorophenyl)pyrimidine
Descripción general
Descripción
“4-Bromo-6-(2-fluorophenyl)pyrimidine” is a chemical compound that belongs to the pyrimidine family. It has a molecular weight of 253.07 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively detailed in the retrieved sources. The compound has a molecular weight of 253.07 .Aplicaciones Científicas De Investigación
Quantum Chemical Characterization
Quantum chemical methods have been applied to investigate hydrogen bonding (HB) sites in pyrimidine compounds, including derivatives similar to 4-Bromo-6-(2-fluorophenyl)pyrimidine. Studies have focused on identifying the major hydrogen bonding site within the pyrimidine nucleus, utilizing molecular electrostatic potential maps, geometric parameters of HB complexes, and energetic parameters of the complexation reactions. This research can enhance the understanding of the molecular interactions and stability of pyrimidine derivatives (Traoré et al., 2017).
Synthesis and Biological Evaluation
Research on the synthesis of novel pyrimidine derivatives, including those structurally related to this compound, has led to the development of compounds with potential anti-inflammatory and analgesic properties. The design and synthesis of these compounds involve exploring the nature of substituents on the pyrimidine ring and their impact on biological activity. This work highlights the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Muralidharan, James Raja, & Asha Deepti, 2019).
Antiviral Applications
Studies have identified 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with structural similarities to this compound, showing marked inhibition of retrovirus replication in cell culture. These findings suggest potential applications of such pyrimidine derivatives in antiviral therapies, particularly against HIV and other retroviruses (Hocková et al., 2003).
Material Science and Chemical Synthesis
In material science and synthetic chemistry, pyrimidine derivatives, including those related to this compound, have been utilized in the synthesis of complex organic molecules and intermediates. Their structural properties and reactivity have been leveraged in developing synthetic methods and understanding molecular interactions within crystalline structures (Li, 2009).
Advanced Drug Design
The design and synthesis of pyrimidine derivatives for potential use in advanced drug design, targeting specific biological pathways, have been explored. This includes the development of inhibitors targeting enzymes or receptor sites, showcasing the versatility of pyrimidine derivatives in medicinal chemistry and their role in creating targeted therapies for various diseases (Smaill et al., 2000).
Propiedades
IUPAC Name |
4-bromo-6-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISVPQWWKFQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
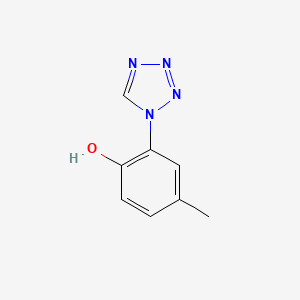
![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)
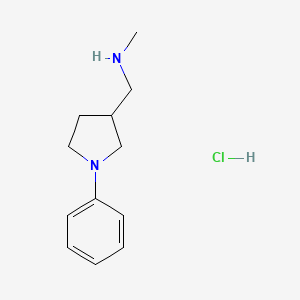
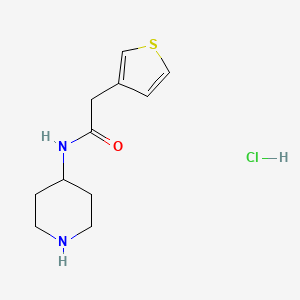
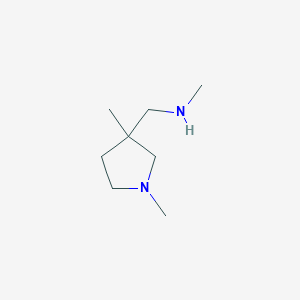
![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)
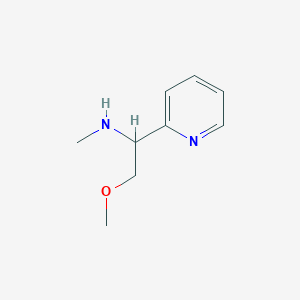
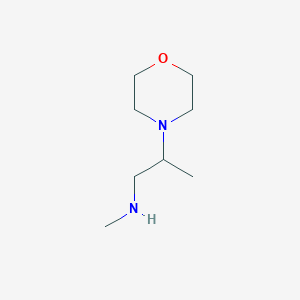
![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
